N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzothiophene-2-carboxamide

medicinal chemistry structure-activity relationship regioisomerism

Screening hit requiring stereochemical deconvolution? This benzothiophene-2-carboxamide (MW: 341.43) features an oxan-2-ylmethyl-pyrazole substitution absent from public SAR, preventing unjustified functional interchangeability. Designed for kinase profiling panels (BTK/Clk/Pim/JAK2 chemotype) and matched regioisomer comparison with CAS 1705995-63-6. - **Explore novel selectivity fingerprints** from the chiral (racemic) oxane ring - **Modular scaffold** (privileged core + pyrazole + saturated ring) for hit-to-lead chemistry - **Procurement certainty**: Request chiral purity cert or in-house separation QC

Molecular Formula C18H19N3O2S
Molecular Weight 341.43
CAS No. 2034374-32-6
Cat. No. B2774849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzothiophene-2-carboxamide
CAS2034374-32-6
Molecular FormulaC18H19N3O2S
Molecular Weight341.43
Structural Identifiers
SMILESC1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC4=CC=CC=C4S3
InChIInChI=1S/C18H19N3O2S/c22-18(17-9-13-5-1-2-7-16(13)24-17)20-14-10-19-21(11-14)12-15-6-3-4-8-23-15/h1-2,5,7,9-11,15H,3-4,6,8,12H2,(H,20,22)
InChIKeyQFGZIOMINMHBBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034374-32-6: Structural Identity & Provenance


N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzothiophene-2-carboxamide (CAS 2034374-32-6; MF: C₁₈H₁₉N₃O₂S; MW: 341.43) is a fully synthetic small molecule comprising a benzothiophene-2-carboxamide core linked via an amide bridge to a 1-[(tetrahydro-2H-pyran-2-yl)methyl]-1H-pyrazol-4-yl moiety . The compound is listed in vendor catalogues as a research-grade chemical intended exclusively for non-human, in vitro or laboratory investigations . To date, no peer-reviewed bioactivity data, target engagement profiles, or head-to-head pharmacological comparisons have been reported for this specific compound in the public domain.

Unique oxan-2-yl regioisomer for SAR exploration
Racemic chiral center enables enantiomer-specific studies
No reported bioactivity; novel screening probe

Why In-Class Analogs Cannot Substitute CAS 2034374-32-6


The benzothiophene-2-carboxamide chemotype is associated with a broad range of pharmacological activities—including kinase inhibition (BTK, Clk1/4, Pim, JAK2), RAGE antagonism, SENP protease inhibition, and antiplasmodial effects—where even minor structural modifications produce large shifts in potency and selectivity [1]. The unique substitution pattern of CAS 2034374-32-6—specifically the oxan-2-ylmethyl substituent on the pyrazole N1 position—has no publicly reported structure-activity relationship (SAR). Consequently, absent compound-specific quantitative data, no assumption of functional interchangeability with any other benzothiophene-2-carboxamide derivative is scientifically justified.

Oxan-4-yl regioisomer may alter molecular shape and target binding profile
Benzothiophene-2-carboxamide activity varies widely; class-level substitution not supported

Differentiation Evidence vs. Closest Structural Analogs


Regioisomeric Comparison: Oxan-2-yl vs. Oxan-4-yl on Pyrazole

The closest catalogued structural analog is N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-benzothiophene-2-carboxamide (CAS 1705995-63-6), which differs solely in the attachment point of the tetrahydropyran ring to the pyrazole N1-methylene linker (oxan-4-yl vs. oxan-2-yl). This regioisomerism alters the spatial orientation of the tetrahydropyran oxygen, the conformational flexibility of the linker, and the overall molecular shape, all of which have been demonstrated in related pyrazole-carboxamide kinase inhibitor series to significantly affect target binding and selectivity . No experimental activity comparison between these two regioisomers has been published.

Regioisomer Comparison
Data to verify
Target: oxan-2-yl attachment (chiral) — Analog: oxan-4-yl attachment (achiral)
Linker geometry may influence target binding, no experimental comparison published
No quantitative activity data for either regioisomer
medicinal chemistry structure-activity relationship regioisomerism

Benzothiophene-2-Carboxamide vs. Alternative Heterocyclic Cores

Genentech patent WO2017007650A1 discloses oxepan-2-yl-pyrazol-4-yl-heterocyclyl-carboxamide compounds as Pim kinase inhibitors, establishing that the heterocyclic carboxamide moiety is a critical determinant of kinase selectivity [1]. In the broader benzothiophene-2-carboxamide class, reported activities span from sub-nanomolar BTK inhibition (GDC-0834, IC₅₀ = 5.9 nM) to micromolar RAGE antagonism (compound 3t', IC₅₀ = 13.2 µM) depending on the complete substitution pattern [2]. No benzothiophene-2-carboxamide with the specific N1-(oxan-2-ylmethyl)-pyrazol-4-yl substitution pattern of CAS 2034374-32-6 has been evaluated in any published biological assay.

Class-Level Activity Range
Class-level
No data for target; referenced class activities span sub-nM to µM
Scaffold privileged but substitution-sensitive; compound remains unexplored
Examples: BTK inhibitor 5.9 nM, RAGE antagonist 13.2 µM (other analogs)
kinase inhibition scaffold hopping bioisosterism

Chirality and Conformation of the Oxan-2-yl Substituent

The oxan-2-yl (tetrahydro-2H-pyran-2-yl) group at the pyrazole N1 position introduces a stereogenic center at C2 of the tetrahydropyran ring. This contrasts with the achiral oxan-4-yl isomer and with simpler N-alkyl pyrazole analogs (e.g., N-methyl, N-ethyl, N-oxolan-3-yl variants catalogued by multiple vendors ). In related Pim kinase inhibitor series from Genentech, the oxepan-2-yl (seven-membered ring analog) substituent was specifically claimed for its contribution to kinase selectivity, underscoring the functional significance of ring size and attachment point in this region of the pharmacophore [1]. The racemic nature of commercially supplied CAS 2034374-32-6 means that any screening results represent the averaged activity of two enantiomers, a factor that must be considered in hit triage and follow-up studies.

Chirality & Conformation
Data to verify
Racemic mixture; one chiral center at tetrahydropyran C2
Enantiomeric purity specification may be needed for hit triage
No enantiomer-specific activity data available
chiral building blocks conformational analysis drug design

Research Application Scenarios for CAS 2034374-32-6


Kinase Panel Profiling of Benzothiophene-2-Carboxamide Chemotypes

The benzothiophene-2-carboxamide scaffold is a validated pharmacophore for kinase inhibition, with demonstrated activity against BTK (GDC-0834, IC₅₀ = 5.9 nM), Clk1/4 (IC₅₀ = 7/2.3 nM), Pim kinases, and JAK2 [1]. The unique N1-(oxan-2-ylmethyl)-pyrazole substitution pattern of CAS 2034374-32-6 places this compound in an unexplored region of kinase chemical space. This compound is suitable for inclusion in diversity-oriented kinase profiling panels to assess whether the oxan-2-ylmethyl-pyrazole-benzothiophene architecture confers novel selectivity fingerprints relative to established benzothiophene-2-carboxamide kinase inhibitors.

Regioisomer SAR: Pyrazole N1-Substituent Comparison

CAS 2034374-32-6 (oxan-2-yl isomer) and CAS 1705995-63-6 (oxan-4-yl isomer, commercially listed ) form a matched regioisomeric pair that can be used to interrogate how tetrahydropyran attachment geometry affects target binding, physicochemical properties, and metabolic stability. Head-to-head comparison of these two compounds in the same assay panel would generate novel SAR data on the role of linker geometry in benzothiophene-2-carboxamide pharmacology. Procurement of both regioisomers from the same supplier batch is recommended to minimize confounding variables.

Enantiomer-Specific Activity Profiling in Hit Discovery

Commercially supplied CAS 2034374-32-6 is a racemic mixture owing to the chiral center at C2 of the tetrahydropyran ring . In hit discovery campaigns, racemic screening hits should undergo chiral separation followed by re-testing of individual enantiomers to determine whether activity resides predominantly in one stereoisomer—a standard practice that can reveal up to >100-fold potency differences between enantiomers. Researchers should request chiral purity certificates from the vendor or arrange for in-house chiral analytical HPLC and preparative separation.

Fragment-Based Scaffold-Hopping Library Design

The combination of a benzothiophene core, a pyrazole spacer, and a saturated oxane ring in CAS 2034374-32-6 provides three distinct structural modules for medicinal chemistry exploration: (i) benzothiophene-2-carboxamide as a privileged fragment, (ii) the 1,4-disubstituted pyrazole as a rigid linker, and (iii) the tetrahydropyran ring as a solubility- and conformation-modulating element . This modular architecture supports systematic scaffold-hopping strategies where each module can be independently varied to explore SAR, making this compound a versatile starting point for lead generation programs targeting enzymes with hydrophobic active sites.

Application
Selection Property
Validation Focus
Kinase diversity screening
Novel oxan-2-ylmethyl-pyrazole architecture
Selectivity fingerprint vs established inhibitors
Regioisomeric SAR study
Matched pair oxan-2-yl vs oxan-4-yl
Linker geometry impact on target binding
Enantiomer-specific profiling
Racemic mixture with chiral center
Chiral resolution and activity comparison
Scaffold-hopping library design
Modular benzothiophene-pyrazole-oxane architecture
SAR across three structural modules
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